
2-(Morpholinosulfonyl)benzoic acid
Descripción general
Descripción
2-(Morpholinosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13NO5S. It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety via a sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinosulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with morpholine and sulfonyl chloride. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with chlorosulfonic acid to form benzenesulfonyl chloride.
Reaction with morpholine: The benzenesulfonyl chloride is then reacted with morpholine under basic conditions to yield this compound.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholinosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Morpholinosulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Morpholinosulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler analog without the morpholine and sulfonyl groups.
Sulfanilic acid: Contains a sulfonyl group but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the benzoic acid moiety.
Uniqueness
2-(Morpholinosulfonyl)benzoic acid is unique due to the combination of the morpholine ring and the sulfonyl group attached to the benzoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Actividad Biológica
2-(Morpholinosulfonyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 271.287 g/mol
- CAS Number : 87223-34-5
The compound features a morpholine ring and a sulfonyl group attached to a benzoic acid moiety, which contributes to its unique biological properties. The sulfonyl group enhances its ability to interact with biological targets through hydrogen bonding, while the morpholine ring may facilitate interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The morpholine ring may interact with specific enzymes or receptors, potentially altering their function and leading to observed biological effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting the growth of certain cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various pathogens. For instance, studies demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis (M. tuberculosis), showcasing its potential as an anti-TB agent. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many existing treatments, indicating a promising therapeutic profile.
In Vivo Studies
Animal model studies have further elucidated the efficacy of this compound. For example, in murine models infected with M. tuberculosis, treatment with this compound resulted in a notable reduction in bacterial load within the lungs, suggesting its potential as a viable candidate for tuberculosis treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzoic Acid | Lacks morpholine and sulfonyl groups | Limited antimicrobial activity |
Sulfanilic Acid | Contains a sulfonyl group but no morpholine | Moderate antibacterial properties |
Morpholine | Contains morpholine but lacks benzoic acid moiety | Limited biological activity |
The combination of the morpholine ring and sulfonyl group in this compound provides distinct advantages in terms of solubility and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Morpholinosulfonyl)benzoic acid, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid precursor using morpholine derivatives. Key reagents include sulfonyl chlorides (e.g., morpholinosulfonyl chloride) under basic conditions (e.g., triethylamine or pyridine) to facilitate the nucleophilic substitution. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction progress can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d6 or CDCl3 to confirm the morpholinosulfonyl group (e.g., δ ~3.6 ppm for morpholine protons).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per commercial standards) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify the molecular ion peak at m/z ~285.3 (CHNOS) .
Q. How can researchers optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Due to its amphiphilic nature, solubility can be enhanced using DMSO for stock solutions (up to 50 mM), followed by dilution in aqueous buffers (e.g., PBS at pH 7.4). For biological assays, ensure final DMSO concentrations do not exceed 0.1% to avoid cytotoxicity. Sonication or gentle heating (37°C) may aid dissolution .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is preferred. Key steps include:
- Growing crystals via slow evaporation from acetone or DMF.
- Addressing potential twinning (common in sulfonamide derivatives) by refining against twin laws (e.g., BASF parameter in SHELXL).
- Analyzing hydrogen bonding between the sulfonyl oxygen and benzoic acid carboxyl group to confirm planar geometry .
Q. What strategies mitigate low yields in coupling reactions involving the morpholinosulfonyl moiety?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) or CuI for Ullmann-type couplings, with DMF as a solvent at 80–100°C.
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions.
- Kinetic Monitoring : Use in situ IR spectroscopy to track sulfonamide bond formation (C=O stretch ~1700 cm) .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be reconciled in studies using this compound?
- Methodological Answer :
- Dose-Response Curves : Validate activity across a broad concentration range (nM to mM) to identify non-linear effects.
- Orthogonal Assays : Confirm results using SPR (binding affinity) and fluorescence polarization (competitive displacement).
- Structural Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes and explain paradoxical effects .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification at Scale : Replace column chromatography with fractional crystallization or continuous-flow reactors.
- Byproduct Management : Monitor sulfonic acid impurities via LC-MS and optimize quenching steps (e.g., aqueous NaHCO washes).
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to track reaction endpoints .
Q. Data Analysis and Validation
Q. How should researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Light Sensitivity : Store solutions in amber vials; assess photodegradation under UV/Vis light (λ = 254 nm) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~1.5), permeability (Caco-2 model), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS, focusing on sulfonyl group interactions with lipid bilayers .
Q. Conflict Resolution in Structural Assignments
Q. How can NMR signal overlap between the morpholine and benzoic acid protons be resolved?
Propiedades
IUPAC Name |
2-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWJNSSYODEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521149 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87223-34-5 | |
Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.